![molecular formula C11H18N4O3S B2842066 4-(2-Ethenylsulfonylethyl)-3-(2-methyl-1,2,4-triazol-3-yl)morpholine CAS No. 2249441-03-8](/img/structure/B2842066.png)
4-(2-Ethenylsulfonylethyl)-3-(2-methyl-1,2,4-triazol-3-yl)morpholine
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Overview
Description
4-(2-Ethenylsulfonylethyl)-3-(2-methyl-1,2,4-triazol-3-yl)morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
4-(2-Ethenylsulfonylethyl)-3-(2-methyl-1,2,4-triazol-3-yl)morpholine has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential use as an anti-cancer agent, as it has shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has shown to reduce the production of inflammatory cytokines.
Mechanism of Action
The mechanism of action of 4-(2-Ethenylsulfonylethyl)-3-(2-methyl-1,2,4-triazol-3-yl)morpholine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Ethenylsulfonylethyl)-3-(2-methyl-1,2,4-triazol-3-yl)morpholine has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce the production of inflammatory cytokines, and inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-Ethenylsulfonylethyl)-3-(2-methyl-1,2,4-triazol-3-yl)morpholine in lab experiments is its potential as a novel anti-cancer and anti-inflammatory agent. However, one limitation is that its mechanism of action is not fully understood, and further studies are needed to fully elucidate its potential applications.
Future Directions
There are several future directions for the research of 4-(2-Ethenylsulfonylethyl)-3-(2-methyl-1,2,4-triazol-3-yl)morpholine. One direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent, and to elucidate its mechanism of action. Another direction is to study its potential applications in other fields, such as materials science and catalysis. Additionally, further studies are needed to determine its toxicity and pharmacokinetic properties.
In conclusion, 4-(2-Ethenylsulfonylethyl)-3-(2-methyl-1,2,4-triazol-3-yl)morpholine is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully elucidate its potential applications and properties.
Synthesis Methods
The synthesis method of 4-(2-Ethenylsulfonylethyl)-3-(2-methyl-1,2,4-triazol-3-yl)morpholine involves the reaction of 2-methyl-1,2,4-triazole-3-thiol with 4-(chloromethyl)morpholine hydrochloride in the presence of sodium hydride and potassium carbonate. The resulting product is then treated with ethyl vinyl sulfone to obtain the final product.
properties
IUPAC Name |
4-(2-ethenylsulfonylethyl)-3-(2-methyl-1,2,4-triazol-3-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-3-19(16,17)7-5-15-4-6-18-8-10(15)11-12-9-13-14(11)2/h3,9-10H,1,4-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKFLPNBLYMLAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2COCCN2CCS(=O)(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethenylsulfonylethyl)-3-(2-methyl-1,2,4-triazol-3-yl)morpholine |
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